molecular formula C17H15BrN2O5 B3901235 3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No.: B3901235
M. Wt: 407.2 g/mol
InChI Key: ZVLKNMHBAQOLIY-XBXARRHUSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, as well as a nitro and methoxy substituent on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxyaniline and 2-methoxy-4-nitrobenzaldehyde.

    Formation of Intermediate: The aniline undergoes a condensation reaction with the benzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final acrylamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Solvent selection and purification methods would also be crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide: Similar structure but with a chloro substituent instead of bromo.

    3-(3-bromo-4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness

3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is unique due to the combination of bromo, methoxy, and nitro substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-15-7-3-11(9-13(15)18)4-8-17(21)19-14-6-5-12(20(22)23)10-16(14)25-2/h3-10H,1-2H3,(H,19,21)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLKNMHBAQOLIY-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
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3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
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3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
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3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
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3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
Reactant of Route 6
3-(3-bromo-4-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

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